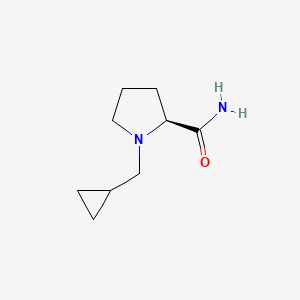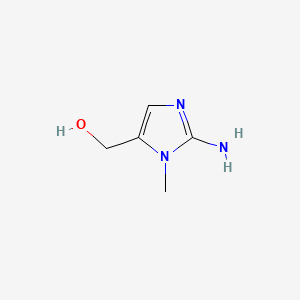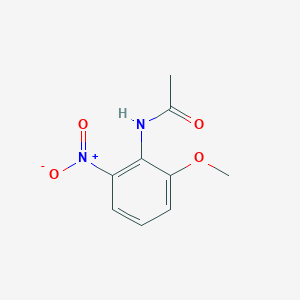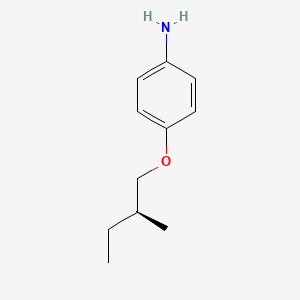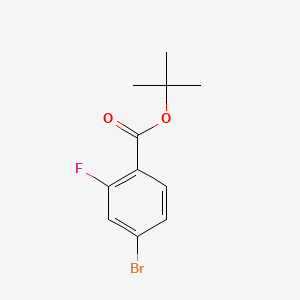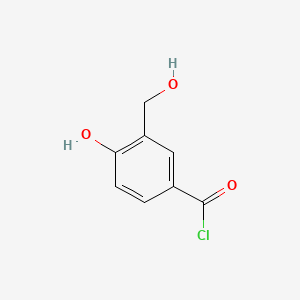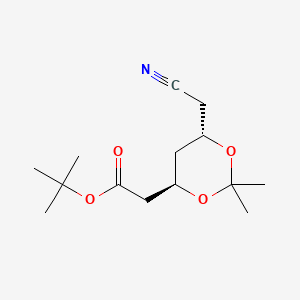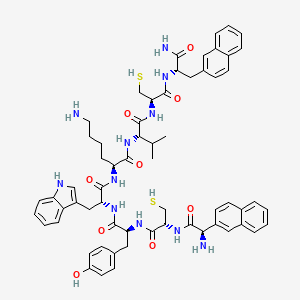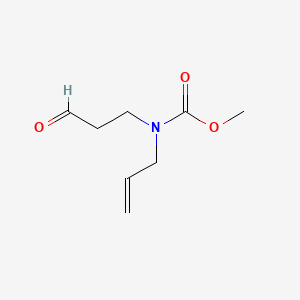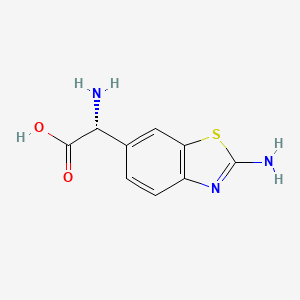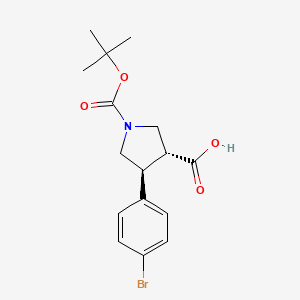
pravastatin dihydrodiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pravastatin dihydrodiol is a derivative of pravastatin, a well-known statin medication used primarily to lower cholesterol levels and reduce the risk of cardiovascular diseases. Pravastatin itself is a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol . This compound retains the core structure of pravastatin but includes additional hydroxyl groups, which may influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pravastatin dihydrodiol typically involves the hydroxylation of pravastatin. This can be achieved through various chemical reactions, including the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the selective addition of hydroxyl groups without degrading the core structure of pravastatin .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation. Specific strains of microorganisms, like Streptomyces carbophilus, can be employed to introduce hydroxyl groups into the pravastatin molecule through enzymatic processes. This method is advantageous due to its specificity and efficiency in producing high yields of the desired compound .
Chemical Reactions Analysis
Types of Reactions: Pravastatin dihydrodiol can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional hydroxylated derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups back to their corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield polyhydroxylated derivatives, while substitution reactions can produce halogenated or alkylated analogs .
Scientific Research Applications
Pravastatin dihydrodiol has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of hydroxylation on the chemical properties and reactivity of statins.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways, particularly those related to cholesterol biosynthesis and regulation.
Medicine: Explored for its therapeutic potential in treating hypercholesterolemia and preventing cardiovascular diseases, similar to pravastatin.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems, such as nanogels for targeted drug delivery
Mechanism of Action
Pravastatin dihydrodiol exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, similar to pravastatin. This inhibition reduces the biosynthesis of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the bloodstream. The additional hydroxyl groups in this compound may enhance its binding affinity to the enzyme, potentially increasing its potency and efficacy .
Comparison with Similar Compounds
Pravastatin: The parent compound, widely used as a cholesterol-lowering medication.
Simvastatin: Another statin with a similar mechanism of action but different chemical structure.
Atorvastatin: Known for its high potency and long duration of action.
Rosuvastatin: Noted for its strong cholesterol-lowering effects and favorable safety profile
Uniqueness of Pravastatin Dihydrodiol: this compound is unique due to the presence of additional hydroxyl groups, which may enhance its chemical reactivity and biological activity. These modifications can potentially improve its therapeutic efficacy and reduce side effects compared to other statins .
Properties
CAS No. |
124409-20-7 |
|---|---|
Molecular Formula |
C23H38O9 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(3R,5R)-7-[(1S,2R,3S,5R,6S,8S,8aR)-3,5,6-trihydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid |
InChI |
InChI=1S/C23H38O9/c1-4-11(2)23(31)32-19-10-18(27)22(30)16-9-17(26)12(3)15(21(16)19)6-5-13(24)7-14(25)8-20(28)29/h9,11-15,17-19,21-22,24-27,30H,4-8,10H2,1-3H3,(H,28,29)/t11-,12+,13+,14+,15-,17+,18-,19-,21+,22+/m0/s1 |
InChI Key |
VVBBIFAPOZVEDR-RCGTXINMSA-N |
SMILES |
CCC(C)C(=O)OC1CC(C(C2=CC(C(C(C12)CCC(CC(CC(=O)O)O)O)C)O)O)O |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@@H]([C@@H](C2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@H](C[C@H](CC(=O)O)O)O)C)O)O)O |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C(C2=CC(C(C(C12)CCC(CC(CC(=O)O)O)O)C)O)O)O |
Synonyms |
pravastatin dihydrodiol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


